Propan-2-yl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate
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Overview
Description
Propan-2-yl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate is an organic compound with the molecular formula C14H20O4 It is known for its unique chemical structure, which includes a methoxy group and a propan-2-yloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate typically involves the esterification of 3-methoxy-4-propan-2-yloxyphenylacetic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl acetate: Similar in structure but lacks the methoxy and phenyl groups.
3-methoxy-4-propan-2-yloxyphenylacetic acid: The acid precursor of the ester.
Propan-2-yl 2-(4-methoxyphenyl)acetate: Similar but lacks the propan-2-yloxy group.
Uniqueness
Propan-2-yl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate is unique due to the presence of both methoxy and propan-2-yloxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H22O4 |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
propan-2-yl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate |
InChI |
InChI=1S/C15H22O4/c1-10(2)18-13-7-6-12(8-14(13)17-5)9-15(16)19-11(3)4/h6-8,10-11H,9H2,1-5H3 |
InChI Key |
NRYIEDOZQNFLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC(=O)OC(C)C)OC |
Origin of Product |
United States |
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